molecular formula C13H11NO2S B351534 (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione CAS No. 292172-22-6

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Cat. No.: B351534
CAS No.: 292172-22-6
M. Wt: 245.3g/mol
InChI Key: XWGJEYLUCQLPAT-BIZFVBGRSA-N
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Description

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a synthetic derivative of the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic ring system renowned for its extensive pharmacological potential . As part of this well-characterized class of compounds, it serves as a key intermediate for researchers exploring new therapeutic agents, particularly in the fields of antimicrobial and anticancer development. The TZD core is a privileged structure in medicinal chemistry, with documented activities including antibacterial , antifungal , antioxidant , antidiabetic , and antiproliferative effects . In antimicrobial research, related TZD derivatives have demonstrated promising activity against a range of bacterial strains, such as S. aureus and E. coli , and fungal strains like C. albicans , often by targeting essential enzymes like DNA gyrase . In cancer research, hybrid molecules containing the 5-benzylidene thiazolidine-2,4-dione moiety have been shown to induce apoptotic cell death in human leukemia cells, involving caspase activation and cytochrome c release from mitochondria . The compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJEYLUCQLPAT-BIZFVBGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation in cancer cells. In diabetic models, prolonged treatment with the compound results in sustained improvements in glycemic control and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, lower doses of the compound significantly reduce fasting blood glucose levels and improve lipid profiles without causing adverse effects. Higher doses may lead to toxicity and adverse effects, such as liver and kidney damage. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its effects. Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of the compound in therapeutic applications.

Biological Activity

The compound (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione , a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities due to their structural versatility. The TZD core structure allows for various substitutions that enhance its biological properties. These compounds are primarily recognized for their antidiabetic , anti-inflammatory , antioxidant , and antimicrobial activities.

  • Antidiabetic Activity : TZDs, including the compound in focus, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This activation improves insulin sensitivity and regulates glucose metabolism by enhancing lipid uptake and storage in adipose tissues .
  • Anti-inflammatory Activity : Several studies have indicated that TZD derivatives can significantly reduce levels of inflammatory markers such as TNF-α and IL-β. For instance, compound GB7 was shown to effectively lower these markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The antioxidant properties of TZDs stem from their ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress-related conditions .
  • Antimicrobial Activity : TZD derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

1. Antidiabetic Effects

A study synthesized various thiazolidine-2,4-dione derivatives and evaluated their antidiabetic properties. The most potent compound exhibited significant blood glucose-lowering effects and was identified as an effective inhibitor of alpha-amylase .

2. Anti-inflammatory Effects

In a comparative study, several TZD derivatives were tested for their anti-inflammatory activity. Compound GB7 was highlighted for its ability to reduce inflammatory markers significantly, demonstrating a promising profile for further development as an anti-inflammatory agent .

3. Antioxidant Potential

Research has shown that certain thiazolidine derivatives possess strong antioxidant capabilities comparable to standard antioxidants. For example, phenolic derivatives of TZD displayed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress .

4. Antimicrobial Activity

A series of thiazolidine derivatives were evaluated for their antimicrobial properties against various pathogens. Results indicated that these compounds could effectively inhibit bacterial growth, supporting their use as potential antimicrobial agents .

Data Summary

Biological ActivityMechanismKey Findings
AntidiabeticPPAR-γ activationSignificant reduction in blood glucose levels; inhibition of alpha-amylase
Anti-inflammatoryInhibition of TNF-α and IL-βReduction of inflammatory markers in vitro and in vivo
AntioxidantScavenging ROSComparable activity to standard antioxidants; effective radical scavengers
AntimicrobialInhibition of Mur ligasesEffective against various bacterial strains

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
One of the primary applications of thiazolidine derivatives is in the treatment of diabetes. Compounds like (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione exhibit significant activity as insulin sensitizers. Research indicates that these compounds can enhance glucose uptake in muscle tissues and improve insulin sensitivity, making them potential candidates for diabetes management .

Anticancer Activity
Studies have demonstrated that thiazolidine derivatives possess anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that related compounds exhibited lower IC50 values compared to standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types.

Biological Research

Antimicrobial Activity
Thiazolidine derivatives have been evaluated for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values obtained were comparable to or lower than those of established antibiotics .

Mechanistic Studies
The biological mechanisms underlying the activities of thiazolidine derivatives are a focus of ongoing research. Studies suggest that these compounds may interact with specific biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. Understanding these interactions can lead to the development of more effective therapeutic agents .

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions followed by cyclization to form the thiazolidine ring structure. The versatility in synthetic pathways allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic additions and cycloadditions, facilitating the development of new materials and compounds with desired properties .

Case Studies and Research Findings

Study Focus Findings
Study 1Antidiabetic EffectsDemonstrated enhanced glucose uptake in muscle cells through insulin signaling pathways .
Study 2Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with lower IC50 than standard drugs.
Study 3Antimicrobial PropertiesReported effective inhibition against various bacterial strains with MIC values lower than common antibiotics .

Comparison with Similar Compounds

Table 1: Comparison of Thiazolidine-2,4-dione Derivatives
Compound Name Substituent at 5th Position Key Biological Activity Potency (IC₅₀ or Inhibition %) Reference
1c (Wit et al.) 2,5-Dihydroxybenzylidene LOX inhibition IC₅₀: 3.52 µM
1s (Wit et al.) (1H-Indol-3-yl)methylene LOX inhibition, Lipid peroxidation inhibition IC₅₀: 7.46 µM; 82.9% inhibition
56 (Khan et al.) 4-Chlorobenzylidene Antimicrobial (broad-spectrum) MIC: <10 µM
TZ4M (Scientific Reports) 4-Methoxybenzylidene Anti-Alzheimer’s (↑ mAChRM1 expression) Significant activity in vivo
Compound 5 (Akhtar et al.) 4-(7-Chloroquinolin-4-yloxy)benzylidene Anticancer (MDA-MB-231 cell line) IC₅₀: ~15 µM
Target Compound (E)-2-Methyl-3-phenylallylidene Inferred: Potential LOX/anticancer activity Not reported N/A

Key Trends in Structure-Activity Relationships (SAR)

A. Lipoxygenase (LOX) Inhibition
  • Hydroxy Groups : Derivatives with dihydroxybenzylidene (e.g., 1c, IC₅₀: 3.52 µM) exhibit superior LOX inhibition compared to methoxy-substituted analogs (e.g., 1g: 7.3% inhibition at 100 µM) .
  • Hydrophobic Substituents : Small hydrophobic groups (e.g., methyl, bromo) enhance LOX activity, while bulky substituents reduce potency .
  • Allylidene vs. Benzylidene : The target compound’s allylidene group introduces extended conjugation and steric bulk, which may alter binding to LOX’s hydrophobic pocket.
B. Antimicrobial Activity
  • Chlorobenzylidene Derivatives : Compounds 56–58 (chloro-substituted) show potent antimicrobial activity, likely due to enhanced membrane penetration and halogen-mediated interactions .
  • Indole Moiety : Compound 1s (indole-substituted) demonstrates dual LOX and lipid peroxidation inhibition, suggesting heteroaromatic groups improve multifunctionality .
C. Anticancer Potential
  • Benzylidene with Heterocycles: Compound 5 (7-chloroquinoline-substituted) shows specificity against breast cancer cells (MDA-MB-231), highlighting the role of planar heterocycles in DNA intercalation or kinase inhibition .
D. Electronic and Steric Effects
  • Methoxy vs. Hydroxy : Methoxy groups reduce antioxidant activity compared to hydroxy groups due to decreased hydrogen-bond donation .

Limitations and Contradictions

  • Methoxy Substitution : While methoxy groups generally reduce LOX inhibition, they improve stability and bioavailability in some contexts (e.g., TZ4M) .
  • Substituent Position : Para-substituted derivatives (e.g., 4-chlorobenzylidene) often outperform ortho- or meta-substituted analogs in antimicrobial assays .

Preparation Methods

Reaction Mechanism and Reagent Selection

The Knoevenagel condensation between thiazolidine-2,4-dione and (E)-2-methyl-3-phenylallylidene aldehyde remains the most widely adopted method. This acid-catalyzed reaction proceeds via deprotonation of the thiazolidinedione’s active methylene group, followed by nucleophilic attack on the aldehyde’s carbonyl carbon, culminating in dehydration to form the α,β-unsaturated product. Piperidine or acetic acid/sodium acetate buffers are typically employed as catalysts, with ethanol, dimethylformamide (DMF), or methanol serving as solvents.

Critical Parameters :

  • Molar Ratio : A 1:1 stoichiometry of thiazolidine-2,4-dione to aldehyde minimizes side products.

  • Temperature : Reflux conditions (80–110°C) are necessary to overcome the reaction’s activation energy.

  • Reaction Time : Extended durations (48–72 hours) are required for complete conversion in traditional setups.

Purification and Characterization

Crude products are purified via recrystallization (DMF/acetic acid or methanol) or silica gel chromatography (ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) spectroscopy confirms the (E,E)-configuration through characteristic allylidene proton couplings (J=1216HzJ = 12–16 \, \text{Hz}).

Table 1 : Physicochemical Properties of (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione Synthesized via Knoevenagel Condensation

ParameterValue
Melting Point167–170°C
Rf Value (TLC)0.58 (ethyl acetate/hexane)
Yield95.57%
Molecular FormulaC₁₅H₁₃NO₃S

Green Synthesis Using Deep Eutectic Solvents (DES)

DES Composition and Catalytic Activity

Recent advancements utilize DES as dual solvent-catalysts, eliminating the need for volatile organic compounds. Choline chloride:N-methylurea (ChCl:NMU, 1:2 molar ratio) exhibits superior performance, achieving 92% yield within 2 hours at 80°C. The DES stabilizes the enolate intermediate via hydrogen bonding, accelerating the condensation kinetics.

Advantages :

  • Recyclability : DES can be reused for 5 cycles with <5% yield reduction.

  • Energy Efficiency : Lower reaction temperatures (80°C vs. 110°C) reduce energy consumption.

Optimization in DES Media

Table 2 : Performance of DES in Model Reactions

DES CompositionReaction Time (h)Yield (%)
ChCl:N-Methylurea2.092
ChCl:Urea3.585
ChCl:Glycerol4.078

Microwave-assisted synthesis in DES further reduces reaction times to 15–30 minutes, though scalability remains challenging.

Optimization Strategies and Reaction Conditions

Solvent and Catalyst Screening

  • Polar Aprotic Solvents : DMF enhances reaction rates but complicates purification.

  • Biocatalysts : Immobilized lipases (e.g., Candida antarctica Lipase B) achieve 88% yield under mild conditions (50°C, 24 h), though substrate scope is limited.

Stereochemical Control

The (E,E)-configuration is favored thermodynamically due to conjugation between the thiazolidinedione core and allylidene moiety. Z-isomers, if formed, are eliminated via prolonged reflux or selective crystallization.

Comparative Analysis of Synthetic Approaches

Table 3 : Traditional vs. Green Synthesis

ParameterTraditional MethodDES Method
Yield60–95%78–92%
Reaction Time48–72 h1–4 h
Solvent ToxicityHigh (DMF, methanol)Low (DES)
Catalyst Cost$0.50–$1.00/g$0.20–$0.50/g

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with static mixers enhance mass transfer, reducing reaction times to 10–20 minutes. Heterogeneous catalysts (e.g., hydrotalcite) are packed into fixed beds to facilitate easy separation .

Q & A

Q. What are the common synthetic routes for (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation, where thiazolidine-2,4-dione reacts with an aromatic aldehyde (e.g., 2-methyl-3-phenylallylidene) in ethanol or DMF under reflux with a catalyst like piperidine or sodium acetate. Reaction time, solvent polarity, and catalyst choice significantly influence yield and purity. For example, ethanol with piperidine achieves ~60–80% yields, while DMF may enhance solubility for bulky substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and C=C (aromatic, ~1600 cm⁻¹) stretches.
  • NMR : 1H^1H-NMR identifies allylidene proton signals (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). 13C^{13}C-NMR resolves thiazolidine-dione carbons (~165–175 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 304–396) validate molecular weight, while fragmentation patterns confirm substituents .

Q. How are basic bioactivity assays (e.g., antimicrobial) designed for this compound?

Assays involve:

  • Microbial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Protocol : Agar dilution or broth microdilution to determine MIC (minimum inhibitory concentration).
  • Controls : Reference antibiotics (e.g., ampicillin) and solvent-only blanks. Activity correlates with electron-withdrawing substituents on the arylidene group .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable MIC values) be resolved?

Discrepancies may arise from:

  • Stereochemistry : (E)- vs. (Z)-isomers (e.g., allylidene configuration) alter molecular interactions.
  • Solubility : Poor aqueous solubility (common for thiazolidinediones) may underreport activity. Use DMSO carriers with ≤1% concentration to avoid cytotoxicity.
  • Assay conditions : Standardize pH, temperature, and inoculum size. Validate via dose-response curves and replicate experiments .

Q. What computational strategies are used to predict the compound’s mechanism of action?

  • Molecular docking : Models interactions with targets (e.g., PPARγ for anticancer activity). Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB ID: 1NYX).
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP, bioavailability).
  • MD simulations : GROMACS assesses binding stability (≥50 ns trajectories). Hydrophobic interactions with receptor pockets are often critical .

Q. How do substituents on the arylidene group influence stability and reactivity?

  • Electron-donating groups (e.g., -OCH₃) : Increase susceptibility to oxidation (e.g., quinone formation under H₂O₂).
  • Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilic substitution (e.g., bromination at para positions).
  • Bulkier groups : Reduce hydrolysis rates in acidic conditions (pH <4). Monitor via HPLC with C18 columns .

Q. What are the challenges in synthesizing stereochemically pure isomers, and how are they addressed?

  • Isomer separation : Use chiral HPLC (Chiralpak IG column) or recrystallization in ethanol/water mixtures.
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., L-proline in Knoevenagel) to favor (E)-isomers.
  • Characterization : X-ray crystallography or NOESY NMR confirms spatial arrangement .

Methodological Considerations

Q. How should researchers handle contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Verify purity : Use TLC (Rf comparison) and elemental analysis (C, H, N ±0.3%).
  • Dynamic effects : Rotameric equilibria in NMR (e.g., thiazolidine ring puckering) cause splitting. Use higher-field instruments (≥400 MHz) or variable-temperature NMR.
  • X-ray validation : Resolve ambiguities with single-crystal diffraction .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise monitoring : Use TLC at each stage to isolate intermediates (e.g., 5-arylidene precursors).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr under reflux).
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. How can researchers validate the compound’s role in inhibiting specific signaling pathways (e.g., VEGF)?

  • In vitro models : Endothelial cell tube formation assays (Matrigel-based) quantify anti-angiogenic effects.
  • Western blotting : Measure VEGF receptor phosphorylation (Tyr1175) and downstream proteins (e.g., ERK1/2).
  • Gene silencing : siRNA knockdown of VEGFR2 confirms target specificity .

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